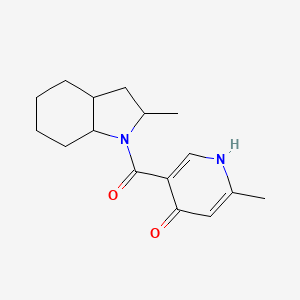![molecular formula C20H19N3O3 B7585604 [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone](/img/structure/B7585604.png)
[2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields such as pharmacology, medicinal chemistry, and drug discovery. This compound is a novel small molecule that has shown promising results in various scientific studies.
作用机制
The exact mechanism of action of [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone is not fully understood. However, it has been shown to interact with specific targets in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
The advantages of using [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone in lab experiments include its high purity, stability, and low toxicity. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the research and development of [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone. These include its potential use as a therapeutic agent for various diseases, its use as a fluorescent probe in biochemical assays, and its potential use in drug discovery and development. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in various scientific studies. Its potential applications in various fields such as pharmacology, medicinal chemistry, and drug discovery make it a valuable candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and its effects on various biochemical and physiological processes.
合成方法
The synthesis of [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone involves the reaction of 2-(phenoxymethyl)pyrrolidine and 3-pyridin-2-yl-1,2-oxazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as chromatography and recrystallization.
科学研究应用
The chemical compound [2-(Phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone has been extensively studied for its potential applications in various scientific fields. It has been shown to have significant pharmacological properties, making it a potential candidate for drug discovery and development. Additionally, it has been studied for its potential use as a fluorescent probe in biochemical assays.
属性
IUPAC Name |
[2-(phenoxymethyl)pyrrolidin-1-yl]-(3-pyridin-2-yl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(19-13-18(22-26-19)17-10-4-5-11-21-17)23-12-6-7-15(23)14-25-16-8-2-1-3-9-16/h1-5,8-11,13,15H,6-7,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICVTFMNGMIUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NO2)C3=CC=CC=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)

![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)





![Imidazo[1,2-a]pyrazin-8-yl-[2-(phenoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7585608.png)



